Hexacosane, 1,26-dibromo-
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Overview
Description
Hexacosane, 1,26-dibromo- is a chemical compound with the molecular formula C26H52Br2 and a molecular weight of 524.5 g/mol It is a long-chain alkane with bromine atoms attached to the first and twenty-sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosane, 1,26-dibromo- can be synthesized through the bromination of hexacosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the terminal carbon atoms of hexacosane, resulting in the formation of 1,26-dibromohexacosane.
Industrial Production Methods
Industrial production of hexacosane, 1,26-dibromo- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to hexacosane under specific conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with UV light or a suitable radical initiator to facilitate the bromination process.
Chemical Reactions Analysis
Types of Reactions
Hexacosane, 1,26-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Major Products Formed
Substitution: Formation of hexacosane derivatives with different functional groups.
Reduction: Formation of hexacosane.
Oxidation: Formation of hexacosanol or hexacosanoic acid.
Scientific Research Applications
Hexacosane, 1,26-dibromo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hexacosane, 1,26-dibromo- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The compound’s long alkane chain also contributes to its hydrophobic interactions with other molecules, influencing its behavior in different environments.
Comparison with Similar Compounds
Hexacosane, 1,26-dibromo- can be compared with other similar compounds, such as:
Hexacosane: The parent compound without bromine atoms.
Hexacosane, 1-bromo-: A similar compound with a single bromine atom at the first carbon.
Hexacosane, 1,26-dichloro-: A compound with chlorine atoms instead of bromine atoms at the first and twenty-sixth carbon atoms.
Uniqueness
Hexacosane, 1,26-dibromo- is unique due to the presence of two bromine atoms at the terminal positions of the long alkane chain
Properties
IUPAC Name |
1,26-dibromohexacosane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52Br2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h1-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREQYUDAXKXCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCCBr)CCCCCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338021 |
Source
|
Record name | Hexacosane, 1,26-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143389-26-8 |
Source
|
Record name | Hexacosane, 1,26-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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